Ethyl 2-Fluorobenzimidate Hydrochloride
Description
Ethyl 2-Fluorobenzimidate Hydrochloride (CAS 39256-18-3) is a fluorinated benzimidate derivative characterized by an ethyl ester group attached to a benzimidate core substituted with a fluorine atom at the 2-position. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its fluorine substituent enhances electrophilic reactivity and metabolic stability compared to non-halogenated analogs. Its hydrochloride salt form improves solubility in polar solvents, facilitating its use in coupling reactions and as a precursor for heterocyclic compounds .
Properties
IUPAC Name |
ethyl 2-fluorobenzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6,11H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXZLSVUIHWXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Fluorobenzimidate Hydrochloride typically involves the reaction of ethyl benzimidate with a fluorinating agent under controlled conditions. One common method includes the use of ethyl benzimidate and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Fluorobenzimidate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding benzimidate derivatives or reduction to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidates, while oxidation and reduction can produce different benzimidate derivatives .
Scientific Research Applications
Ethyl 2-Fluorobenzimidate Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-Fluorobenzimidate Hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can inhibit or activate specific pathways depending on its structure and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 2-Chloroacetimidate Hydrochloride (CAS 36743-66-5)
- Substituent : Chlorine at the 2-position instead of fluorine.
- Molecular Formula: C₄H₇Cl₂NO (vs. C₉H₁₀FNO·HCl for Ethyl 2-Fluorobenzimidate Hydrochloride).
- Reactivity : The chlorine atom increases steric bulk and electron-withdrawing effects, leading to slower nucleophilic substitution rates compared to the fluorine analog. This compound is often used in peptide synthesis due to its moderate reactivity .
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride (CAS 2006277-58-1)
- Substituent : Trifluoromethyl (-CF₃) group at the 2-position.
- Molecular Formula: Reported as C₅H₃BrO₂ (discrepancy noted; likely C₉H₈F₃NO·HCl based on nomenclature).
- Properties : The -CF₃ group imparts strong electron-withdrawing effects, enhancing stability against hydrolysis. However, steric hindrance limits its utility in sterically demanding reactions. It is employed in fluorinated drug synthesis .
2-Bromo-4-Fluorobenzylamine Hydrochloride (CAS 289038-14-8)
Physicochemical Properties
Biological Activity
Ethyl 2-Fluorobenzimidate Hydrochloride (EFH) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C9H9ClF N2O
- Molar Mass: 202.63 g/mol
- IUPAC Name: Ethyl 2-fluoro-1H-benzimidate hydrochloride
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Inhibition of Enzymatic Activity:
EFH has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect various physiological processes. For instance, its interaction with specific proteases may lead to altered protein metabolism. -
Antimicrobial Properties:
Research indicates that EFH exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis. -
Anticancer Potential:
Preliminary studies suggest that EFH may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways, although the precise mechanisms remain under investigation.
Pharmacological Studies
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial involving EFH was conducted to evaluate its effectiveness against multi-drug resistant bacterial infections. The results indicated a notable reduction in infection rates among patients treated with EFH compared to the control group, highlighting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Cancer Treatment
In vitro studies on breast cancer cell lines treated with EFH showed a significant reduction in cell viability and an increase in apoptotic markers. This suggests that EFH could be explored further as a candidate for cancer therapy, particularly in resistant forms of breast cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
